

Application Notes and Protocols: Ki16198 (CAS 355025-13-7)

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Compound of Interest		
Compound Name:	Ki16198	
Cat. No.:	B15572958	Get Quote

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Introduction

Ki16198 is a potent, orally active antagonist of lysophosphatidic acid (LPA) receptors.[1] It is the methyl ester of Ki16425 and demonstrates selectivity for LPA receptor 1 (LPA1) and LPA receptor 3 (LPA3).[1][2] This small molecule has been identified as an inhibitor of tumorigenesis and metastasis, particularly in pancreatic cancer, by attenuating cancer cell invasion, migration, and the production of matrix metalloproteinases (MMPs).[3][4] These application notes provide comprehensive data and detailed protocols for the use of **Ki16198** in preclinical research.

Chemical Properties

Property	Value
CAS Number	355025-13-7
Molecular Formula	C24H25CIN2O5S
Molecular Weight	488.98 g/mol
Appearance	White powder
Purity	≥98%
Storage	Store at -20°C for up to 1 month or -80°C for up to 6 months.[1]



Pharmacological Data

Ki16198 acts as a competitive antagonist at LPA1 and LPA3 receptors, thereby inhibiting LPA-induced downstream signaling.

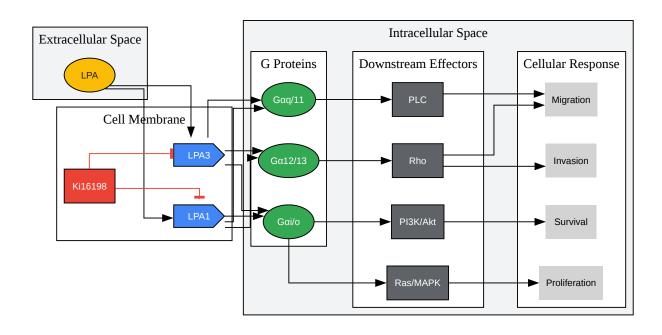
Parameter	Receptor	Species	Value
Ki	LPA1	Human	0.34 μΜ
Ki	LPA3	Human	0.93 μΜ

Data compiled from multiple sources.[1][2][5][6][7]

Signaling Pathway

LPA receptors (LPARs) are G protein-coupled receptors (GPCRs) that, upon activation by LPA, couple to various G proteins ($G\alpha i/o$, $G\alpha q/11$, and $G\alpha 12/13$) to initiate downstream signaling cascades.[8][9] These pathways regulate a wide range of cellular processes, including proliferation, migration, and survival.[4][10] **Ki16198**, by antagonizing LPA1 and LPA3, inhibits these signaling events.





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Caption: LPA signaling pathway and the inhibitory action of **Ki16198**.

Experimental Protocols In Vitro Assays

1. Inositol Phosphate Production Assay

This assay measures the inhibition of LPA-induced inositol phosphate production by **Ki16198**.

- Cell Culture: Culture cells (e.g., Panc-1, CFPAC-1, or BxPC-3) in appropriate media.
- Labeling: Label cells with [3H]inositol (2 μCi/mL) in inositol-free medium for 24-48 hours.
- Treatment: Pre-incubate the labeled cells with varying concentrations of Ki16198 for 15 minutes.



- Stimulation: Stimulate the cells with LPA (e.g., 1 μM) for 30 minutes in the presence of LiCl (10 mM).
- Extraction: Terminate the reaction by adding ice-cold 0.5 M trichloroacetic acid.
- Separation: Separate the inositol phosphates from free inositol using Dowex AG1-X8 anionexchange columns.
- Quantification: Measure the radioactivity of the eluted inositol phosphates by liquid scintillation counting.
- 2. Cell Migration and Invasion Assays

These assays assess the effect of Ki16198 on LPA-induced cell motility.

- Cell Preparation: Serum-starve the pancreatic cancer cells (e.g., Panc-1, CFPAC-1, BxPC-3) for 24 hours.[1]
- Assay Setup:
 - Migration: Use a Boyden chamber with an 8 μm pore size polycarbonate membrane.
 - Invasion: Use a Boyden chamber with a Matrigel-coated membrane.
- Treatment: Add the serum-starved cells to the upper chamber with various concentrations of **Ki16198** (e.g., 0-10 μ M).[1]
- Chemoattractant: Add LPA (e.g., 1 μM) to the lower chamber as a chemoattractant.
- Incubation: Incubate the chambers for a specified period (e.g., 24-48 hours).[1]
- Analysis:
 - Remove non-migrated cells from the upper surface of the membrane.
 - Fix and stain the migrated/invaded cells on the lower surface.
 - Count the stained cells under a microscope.

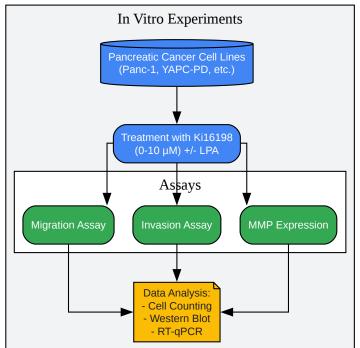


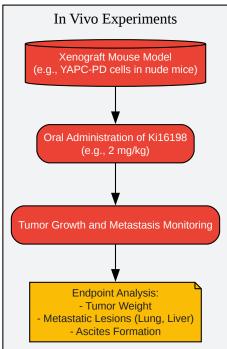
3. Matrix Metalloproteinase (MMP) Expression Analysis

This protocol determines the effect of **Ki16198** on the expression of MMPs, such as proMMP-9.

- Cell Culture and Treatment: Culture YAPC-PD cells and treat with Ki16198 (e.g., 10 μM) in the presence or absence of LPA for 48 hours.[1]
- Protein Analysis (Western Blot):
 - Collect the cell culture supernatant.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with a primary antibody against proMMP-9.
 - Incubate with a secondary antibody and detect using an appropriate chemiluminescence substrate.
- mRNA Analysis (RT-qPCR):
 - Isolate total RNA from the treated cells.
 - Synthesize cDNA using reverse transcriptase.
 - Perform quantitative PCR using primers specific for proMMP-9 and a housekeeping gene (e.g., GAPDH) for normalization.







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